13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

Description

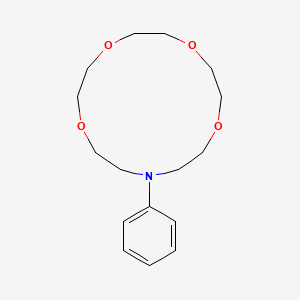

13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a nitrogen- and oxygen-containing macrocyclic compound classified as an azacrown ether. Its structure consists of a 15-membered ring with four oxygen atoms, one nitrogen atom, and a phenyl substituent at the nitrogen center (). Azacrown ethers are known for their selective ion-binding properties, making them valuable in supramolecular chemistry, catalysis, and separation sciences. This compound is commercially available (purity ≥96%) and is utilized as a building block in organic synthesis and material science .

Propriétés

IUPAC Name |

13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-2-4-16(5-3-1)17-6-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h1-5H,6-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDQOAKAHLFKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCN1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216885 | |

| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666259 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66750-10-5 | |

| Record name | N-Phenylaza-15-crown-5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66750-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066750105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Phenylaza-15-crown-5 Ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBH748YTP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

N-Phenylaza-15-crown 5-Ether, also known as 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane or Crown ether/N-Phenylaza-15-crown-5, is a crown ether compound. Crown ethers are known for their ability to form complexes with cations due to the presence of multiple coordination sites. The primary targets of N-Phenylaza-15-crown 5-Ether are therefore likely to be cations, particularly alkali metal ions.

Mode of Action

The mode of action of N-Phenylaza-15-crown 5-Ether involves the formation of complexes with its target cations. The crown ether contains multiple coordination sites that can interact with the cations, resulting in the formation of a complex. This interaction can alter the properties of the cation, potentially influencing its behavior and interactions with other molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Phenylaza-15-crown 5-Ether. For example, the presence of competing cations could affect its ability to form complexes. Additionally, factors such as pH and temperature could influence its stability and activity.

Analyse Biochimique

Molecular Mechanism

At the molecular level, 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the context. The compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it can accumulate and exert prolonged influence on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and improve cellular function. At high doses, it may exhibit toxic effects, such as oxidative stress and apoptosis, due to its strong chelating properties. Threshold effects have been observed, where a specific concentration is required to achieve a noticeable biological effect.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to metal ion homeostasis. It interacts with enzymes such as metalloproteases and oxidoreductases, influencing their activity and, consequently, the metabolic flux. The compound can also affect the levels of metabolites by altering enzyme activity and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its solubility and transport.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes, DNA, and other biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can influence cellular processes.

Analyse Des Réactions Chimiques

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize functionalized macrocycles. A representative protocol involves:

Reaction Scheme

2-(4-Bromophenyl)pyridine + 1,4,7,10-tetraoxa-13-azacyclopentadecane → 13-(4-(Pyridin-2-yl)phenyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ + Tri-tert-butylphosphine |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | Reflux (110–120°C) |

| Time | 12 hours |

| Yield | 64% |

This method enables the introduction of pyridyl groups for subsequent coordination with transition metals like iridium(III) in photophysical applications .

Macrocyclic Functionalization for Sensor Design

The aza-crown ether undergoes substitution reactions to create Subphthalocyanine (SubPc) derivatives with fluorescence sensing capabilities. A notable example:

Reaction Pathway

BCl₃ + 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane → Intermediate → SubPc Macrocycle

| Parameter | Value |

|---|---|

| Solvent | p-Xylene/Toluene |

| Temperature | Reflux |

| Ligand | Phenol or pyridine derivatives |

| Yield | 20–25% |

Key Properties of SubPc Derivatives

| Compound | λ<sub>abs</sub> (nm) | λ<sub>em</sub> (nm) | Φ<sub>F</sub> | Application |

|---|---|---|---|---|

| 6b | 582 | 593 | <0.003 | Metal cation sensing |

| 6d | 582 | 592 | 0.12 | Fluorescence reference |

These derivatives exhibit photoinduced electron transfer (PET) quenching, which is reversible upon binding to alkali/alkaline earth metal ions (e.g., Li⁺, Na⁺, K⁺) .

Ligand Coordination in Organometallic Complexes

The nitrogen atom in the crown ether facilitates chelation with transition metals. For example:

Iridium(III) Complex Synthesis

13-(4-(Pyridin-2-yl)phenyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane + IrCl₃ → Cyclometalated Ir(III) Complex

| Property | Outcome |

|---|---|

| Coordination site | Pyridyl nitrogen + crown ether |

| Counterion | ClO₄⁻ |

| Stability | High thermal/photo-stability |

These complexes show potential in electroluminescent devices due to tunable emission properties .

Stability Under Photophysical Conditions

The compound’s derivatives exhibit moderate photostability compared to standard fluorophores:

| Compound | Half-life (Light Exposure) | Comparison to FAM |

|---|---|---|

| 6b | 45 minutes | 2× more stable |

| 6d | >60 minutes | 3× more stable |

Decomposition pathways involve oxidative cleavage of the crown ether backbone .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane with structurally related azacrown ethers:

Key Observations:

- Lipophilicity : The phenyl and dodecyl derivatives exhibit higher hydrophobicity compared to polar variants like the acetic acid derivative. This impacts their solubility in organic solvents and membrane permeability .

- Ion Selectivity : Substituents influence cation-binding preferences. For example, the phenyl group enhances affinity for aromatic cations (e.g., ammonium derivatives), while the acetic acid derivative coordinates transition metals like Cu²⁺ or Fe³⁺ .

- Applications: Functional groups (e.g., aminoacetyl, pyridinylmethyl in CAS 878554-01-9 ) expand utility in drug delivery and sensor design.

Analytical Methods:

- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) effectively separates analogs like 13-dodecyl-1,4,7,10-tetraoxa-13-azacyclopentadecane using acetonitrile/water gradients .

- Mass Spectrometry: MALDI-TOF and ESI-MS are used to confirm molecular weights, particularly for functionalized derivatives (e.g., aminoacetyl) .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically involves the N-alkylation or N-arylation of aza-15-crown-5 ether with a phenyl-containing electrophile or via palladium-catalyzed cross-coupling reactions. The key challenge is to introduce the phenyl substituent selectively on the nitrogen atom of the macrocyclic ether without disrupting the crown ether ring.

Method 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

This method is widely reported for the preparation of N-phenylated aza-crown ethers:

- Reactants:

- Aza-15-crown-5 ether (1,4,7,10-tetraoxa-13-azacyclopentadecane)

- Aryl halide (e.g., bromobenzene or substituted bromophenyl derivatives)

- Base (e.g., sodium tert-butoxide)

- Palladium catalyst (e.g., Pd(OAc)2)

- Ligand (e.g., tri-tert-butylphosphine)

- Solvent: Toluene or similar inert solvent

- Conditions:

- Inert atmosphere (nitrogen)

- Reflux temperature for 12 hours or more

- Procedure:

The aza-15-crown-5 ether and aryl halide are combined with the base and catalyst system under nitrogen. The mixture is refluxed, allowing the palladium-catalyzed amination to occur, forming the N-phenylated product. The reaction mixture is then worked up by aqueous extraction and purified by chromatography or recrystallization.

| Component | Amount (mmol) | Role |

|---|---|---|

| 1,4,7,10-tetraoxa-13-azacyclopentadecane | 0.67 | Nucleophile (aza-crown) |

| 2-(4-bromophenyl)pyridine | 0.52 | Aryl halide electrophile |

| Sodium tert-butoxide | 0.64 | Base |

| Pd(OAc)2 | 0.017 | Catalyst |

| Tri-tert-butylphosphine | 0.016 | Ligand |

| Toluene | 1.5 mL | Solvent |

Yield: Approximately 64% for the phenyl-substituted aza-crown ether derivative.

Method 2: Nucleophilic Substitution via N-Phenylation

An alternative approach involves direct N-phenylation of aza-15-crown-5 by reaction with phenyl halides under basic conditions:

- Reactants:

- Aza-15-crown-5 ether

- Phenyl bromide or chloride

- Strong base (e.g., sodium hydride or potassium carbonate)

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Conditions:

- Elevated temperature (60–100 °C)

- Extended reaction time (several hours)

- Mechanism:

The nitrogen atom of the aza-crown ether acts as a nucleophile, attacking the phenyl halide to form the N-phenylated product.

This method is less commonly reported due to potential side reactions and lower selectivity compared to palladium-catalyzed methods.

Method 3: Lithiation and Electrophilic Quenching

This method involves lithiation of a bromophenyl-substituted aza-crown ether precursor followed by quenching with electrophiles to introduce the phenyl group:

- Procedure:

- Low-temperature lithium-halogen exchange using n-butyllithium on 4'-bromo-N-phenylaza-15-crown-5

- Subsequent reaction with electrophiles such as PhP(OMe)2 or P(OPh)3 to form functionalized phenyl derivatives

- Applications:

This method is used to prepare triphenylphosphine derivatives functionalized through the nitrogen atom of the aza-crown ether, demonstrating the versatility of the phenylated aza-crown scaffold.

Research Findings and Analytical Data

Structural Characterization

X-ray Crystallography:

The crystal structure of this compound confirms the macrocyclic ring with the phenyl substituent attached to the nitrogen atom. The nitrogen atom exhibits near-planar geometry consistent with partial sp2 character due to conjugation with the phenyl ring.

Purity and Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 46 °C | Experimental |

| Purity | >96% (GC, titration) | Analytical testing |

| LogP (Partition Coefficient) | 0.992 | Computed |

Summary Table of Preparation Methods

Q & A

Basic Question: What are the recommended methods for synthesizing 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, and how can purity be optimized?

Answer:

Synthesis typically involves macrocyclic template reactions, where phenyl-substituted precursors are cyclized under controlled conditions. For purity optimization:

- Purification: Use recrystallization from aqueous solutions (e.g., water/ethanol mixtures) to remove linear byproducts, as demonstrated in cadmium macrocyclic complex studies .

- Characterization: Employ NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity.

- Purity thresholds: Aim for ≥95% purity (as standard in research-grade compounds), validated via HPLC with UV detection.

Basic Question: How is the macrocyclic structure of this compound confirmed experimentally?

Answer:

X-ray crystallography is the gold standard for structural confirmation. For example, crystallographic data (space group Pī, unit cell parameters a = 15.67 Å, b = 16.90 Å, c = 17.92 Å) were used to resolve the tetrameric cluster structure of a related azacyclopentadecane derivative . Complementary techniques include:

- FTIR : Validate oxygen and nitrogen coordination sites via characteristic absorption bands (e.g., C-O-C stretches at ~1100 cm⁻¹).

- Elemental analysis : Confirm C, H, N, and O percentages within ±0.3% of theoretical values.

Advanced Question: What are the challenges in studying host-guest interactions with this macrocycle, and how can they be addressed methodologically?

Answer:

Challenges include weak binding affinities and solvent interference. Solutions:

- Titration calorimetry (ITC) : Quantify binding constants (Ka) in non-polar solvents (e.g., chloroform) to enhance guest affinity.

- Competitive assays : Use fluorescence displacement with dyes like 8-anilinonaphthalene-1-sulfonate (ANS) to detect subtle interactions.

- Theoretical frameworks : Link experiments to supramolecular theories (e.g., lock-and-key vs. induced-fit models) to interpret selectivity .

Advanced Question: How does this compound behave in coordination chemistry, particularly with transition metals?

Answer:

The nitrogen and oxygen donors in the macrocycle enable polydentate coordination. For example:

- Cadmium complexes : Forms tetrameric clusters with acetate bridges, as shown in [Cd4(L4)4][CdCl4]2·3H2O, where L4 is a related azacyclopentadecane ligand .

- Methodological note : Use X-ray absorption spectroscopy (XAS) to probe metal-ligand bond distances and oxidation states.

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?

Answer:

Contradictions often arise from dynamic processes (e.g., ring puckering). Approaches:

- Variable-temperature NMR : Identify conformational changes by observing signal coalescence at elevated temperatures.

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to validate or refine models.

- Cross-validation : Combine NMR, IR, and crystallography to triangulate structural assignments .

Basic Question: What are the primary research applications of this macrocycle in materials science?

Answer:

Key applications include:

- Ion transport : Study Na<sup>+</sup>/K<sup>+</sup> selectivity in synthetic ion channels.

- Supramolecular assemblies : Engineer porous frameworks for gas storage (e.g., CO2 capture) using metal-organic coordination.

- Catalysis : Anchor transition metals (e.g., Pd, Cu) for cross-coupling reactions, leveraging the macrocycle’s chelating stability.

Advanced Question: What strategies improve reproducibility in macrocycle-based catalytic systems?

Answer:

Reproducibility issues stem from solvent polarity and trace metal impurities. Mitigation strategies:

- Standardized protocols : Pre-dry solvents (e.g., molecular sieves for THF) and use glovebox conditions for air-sensitive reactions.

- Leaching tests : Monitor metal loss via ICP-MS after catalysis to ensure macrocycle integrity.

- Collaborative validation : Cross-check results with independent labs using identical synthetic batches .

Table 1: Key Crystallographic Data for Related Macrocyclic Complexes

| Parameter | Value (Å/°) | Technique | Reference |

|---|---|---|---|

| Unit cell (a, b, c) | 15.67, 16.90, 17.92 | X-ray diffraction | |

| Space group | Pī | X-ray diffraction | |

| R-factor | 0.045 | Refinement |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.